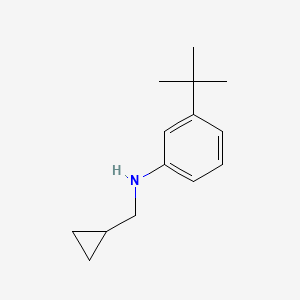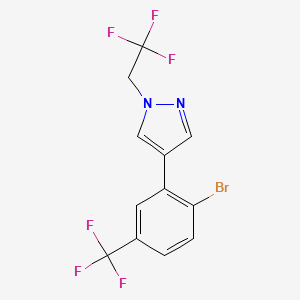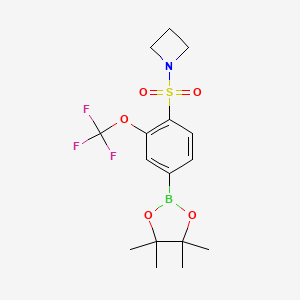
3-(tert-Butyl)-N-(cyclopropylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butyl)-N-(cyclopropylmethyl)aniline is an organic compound that features a tert-butyl group, a cyclopropylmethyl group, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-N-(cyclopropylmethyl)aniline typically involves the reaction of tert-butyl aniline with cyclopropylmethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the cyclopropylmethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of such processes .
化学反応の分析
Types of Reactions
3-(tert-Butyl)-N-(cyclopropylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
3-(tert-Butyl)-N-(cyclopropylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(tert-Butyl)-N-(cyclopropylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
N-tert-Butylaniline: Lacks the cyclopropylmethyl group, making it less sterically hindered.
N-Cyclopropylmethyl aniline: Lacks the tert-butyl group, resulting in different reactivity and properties.
N-tert-Butyl-N-methyl aniline: Contains a methyl group instead of a cyclopropylmethyl group, affecting its steric and electronic properties.
Uniqueness
3-(tert-Butyl)-N-(cyclopropylmethyl)aniline is unique due to the presence of both the tert-butyl and cyclopropylmethyl groups.
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
3-tert-butyl-N-(cyclopropylmethyl)aniline |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-5-4-6-13(9-12)15-10-11-7-8-11/h4-6,9,11,15H,7-8,10H2,1-3H3 |
InChIキー |
BICGWBFHCNXQPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC=C1)NCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)



![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)
![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)

![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)





